2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide
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Overview
Description
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide is a chemical compound with the molecular formula C17H15Cl3N2O3 and a molecular weight of 401.68 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a phenylacetyl group, and an ethoxybenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide typically involves the reaction of 2,2,2-trichloro-1-(phenylacetyl)aminoethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Limited use in specialized industrial processes, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The phenylacetyl group may also play a role in binding to specific protein sites, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-(2,2,2-trichloro-1-{[(phenylacetyl)oxy]amino}ethoxy)benzene
- Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-(2,2,2-Trichloro-1-((phenylacetyl)amino)ethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloromethyl group, in particular, makes it a valuable compound for studying enzyme inhibition and protein interactions.
Properties
Molecular Formula |
C17H15Cl3N2O3 |
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Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethoxy]benzamide |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-17(19,20)16(22-14(23)10-11-6-2-1-3-7-11)25-13-9-5-4-8-12(13)15(21)24/h1-9,16H,10H2,(H2,21,24)(H,22,23) |
InChI Key |
RKQLKTXQQKYXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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